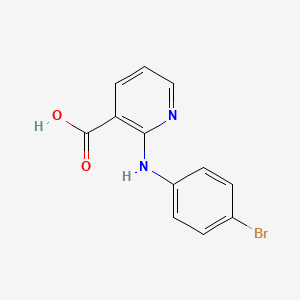

2-(p-Bromoanilino)nicotinic acid

Description

Properties

Molecular Formula |

C12H9BrN2O2 |

|---|---|

Molecular Weight |

293.12 g/mol |

IUPAC Name |

2-(4-bromoanilino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H9BrN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17) |

InChI Key |

FYKZUPUYMSLAEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)NC2=CC=C(C=C2)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(p-Bromoanilino)nicotinic acid

General Synthetic Route

The synthesis of 2-(p-Bromoanilino)nicotinic acid typically follows a nucleophilic aromatic substitution or amide formation pathway, starting from 2-chloronicotinic acid and p-bromoaniline. The reaction involves the displacement of the chlorine atom in 2-chloronicotinic acid by the amino group of p-bromoaniline, forming the anilino substitution at the 2-position of the pyridine ring.

Reaction Scheme:

-

- 2-Chloronicotinic acid

- p-Bromoaniline

-

- Reflux in anhydrous organic solvents (e.g., benzene or similar)

- Presence of base or catalyst to facilitate nucleophilic substitution

- Reaction time: Typically 2 hours reflux followed by overnight standing for completion

-

- Filtration of the solid product

- Recrystallization from ethanol or suitable solvent to purify the product

This method is supported by analogous syntheses reported for nicotinamide derivatives, where nicotinic acid is first converted to an acid chloride intermediate by reaction with thionyl chloride, followed by reaction with substituted anilines such as p-bromoaniline to yield the corresponding amide or anilino derivatives.

Detailed Stepwise Preparation (Based on Nicotinamide Analogues Synthesis)

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Conversion of Nicotinic Acid to Acid Chloride | Nicotinic acid (0.01 mol) + Thionyl chloride (12.1 mL) | Heated for 45 min; excess thionyl chloride removed by distillation |

| 2 | Reaction with p-Bromoaniline | p-Bromoaniline (0.01 mol) + Anhydrous benzene (25 mL) | Reflux for 2 hours, then kept overnight |

| 3 | Isolation and Purification | Filtration of solid product | Recrystallization from absolute ethanol |

The product, 2-(p-Bromoanilino)nicotinic acid, is obtained as a purified solid with characteristic IR peaks indicating amide formation (e.g., C=O stretch around 1656 cm⁻¹, N-H stretch around 3370 cm⁻¹, and C-Br stretch near 705 cm⁻¹), and confirmed by ^1H NMR and mass spectrometry.

Alternative Preparation of Nicotinic Acid Intermediate

The nicotinic acid starting material can be prepared via hydrolysis of 3-cyanopyridine using sodium hydroxide under controlled temperature (90-95 °C) and time (58-62 minutes). The process involves:

- Dissolving 3-cyanopyridine in deionized water

- Adding 40% sodium hydroxide dropwise at elevated temperature

- Hydrolysis to sodium nicotinate solution

- Ion exchange using ammonium cation exchange resin to obtain ammonium nicotinate

- Evaporation to dryness to yield nicotinic acid

This method offers advantages of simplicity, lower cost, and higher conversion efficiency compared to older methods.

Data Tables and Analytical Findings

Comparative Structural Features of Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Chloronicotinic Acid | Chlorine substituent on pyridine ring | Precursor for nucleophilic substitution |

| 4-Bromoaniline | Bromine substituent on aniline ring | Common nucleophile in substitution reactions |

| Nicotinic Acid | Pyridine-3-carboxylic acid core | Essential vitamin B3 derivative |

| 2-(p-Bromoanilino)nicotinic acid | Pyridine ring with p-bromoanilino substitution at 2-position | Combines nicotinic acid and p-bromoaniline moieties; potential bioactivity |

Spectroscopic Data Summary for 2-(p-Bromoanilino)nicotinic acid (from analogous nicotinamide derivatives)

| Technique | Observed Data | Interpretation |

|---|---|---|

| IR Spectroscopy | 1656 cm⁻¹ (C=O), 3370 cm⁻¹ (N-H), 705 cm⁻¹ (C-Br) | Confirms amide bond and bromo substitution |

| ^1H NMR (300 MHz, CDCl₃) | δ = 8.1 (d, pyridine H), 7.2 (s, NH), 7.8 (d, aromatic H) | Proton environments consistent with structure |

| Mass Spectrometry | m/z = 263 [M+H]^+ | Molecular ion peak confirming molecular weight |

Analysis of Preparation Methods

The preparation of 2-(p-Bromoanilino)nicotinic acid via nucleophilic substitution on 2-chloronicotinic acid is a well-established and efficient route, allowing for selective substitution at the 2-position of the pyridine ring.

The use of thionyl chloride to convert nicotinic acid to the acid chloride intermediate is a critical step that facilitates the subsequent amide bond formation with p-bromoaniline.

Reaction conditions involving reflux in anhydrous solvents and controlled reaction times ensure high yields and purity.

Alternative preparation of nicotinic acid from 3-cyanopyridine by hydrolysis offers a cost-effective and scalable method to obtain the starting material.

Bromination methods for nicotinic acid derivatives provide access to brominated intermediates when positional isomerism is required.

The purification steps including recrystallization and ion-exchange resin treatment enhance product purity, essential for biological and medicinal applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromoanilino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(p-Bromoanilino)nicotinic acid is a compound that combines structural features of nicotinic acid with a p-bromoaniline moiety. It has a pyridine ring substituted at the 2-position with a p-bromoanilino group and the chemical formula C₁₁H₈BrN₃O₂. This compound is of interest for its potential biological activities and applications in medicinal chemistry.

Research and Applications

Research indicates that compounds related to 2-(p-Bromoanilino)nicotinic acid exhibit significant biological activities:

- Antimicrobial Properties Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer Activity Studies suggest potential anticancer properties.

Applications

The applications of 2-(p-Bromoanilino)nicotinic acid include:

- Medicinal Chemistry As a building block for synthesizing more complex molecules with drug-like properties.

- Chemical Research As a reagent in organic synthesis.

- Biological Studies For investigating its interactions with biological systems.

Compound comparisons

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Chloronicotinic Acid | Chlorine substituent on the pyridine ring | Used as a precursor for various derivatives |

| 4-Bromoaniline | Bromine substituent on aniline | Commonly used in dye synthesis |

| Nicotinic Acid | Basic structure of pyridine with carboxylic acid | Essential nutrient (Vitamin B3) |

| 2-(m-Anilino)nicotinic Acid | m-Anilino substitution instead of p-bromo | Different receptor interaction profile |

Mechanism of Action

The mechanism of action of 2-(4-bromoanilino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The pharmacological activity of nicotinic acid derivatives is highly dependent on substitution patterns. Below is a comparison of key structural analogs:

Key Observations :

- Amino vs. Anilino Groups: The p-bromoanilino group in the target compound introduces aromaticity and bulkiness, which may improve receptor binding specificity compared to smaller substituents like amino or butylamino groups .

Pharmacological and Clinical Profiles

While direct data for 2-(p-Bromoanilino)nicotinic acid are unavailable, insights can be drawn from studies on nicotinic acid analogs:

Efficacy in Hyperphosphatemia:

- Nicotinic acid and its derivatives significantly reduce serum phosphorus in dialysis patients without increasing calcium levels, a critical advantage over calcium-based binders .

- Lipid Modulation: Nicotinic acid analogs elevate HDL (63% increase) and lower triglycerides (26% reduction) . The bromoanilino group may amplify these effects due to enhanced receptor interaction, though this requires validation.

Physicochemical Properties

- Solubility: The p-bromoanilino group likely reduces water solubility compared to nicotinic acid (sparingly soluble in water) . This could necessitate formulation adjustments for clinical use.

- Stability : Bromine’s electron-withdrawing effect may enhance stability under acidic conditions, as observed in other brominated pyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.